molecular formula C19H27N7O21P4 B12065322 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12065322
M. Wt: 813.3 g/mol
InChI Key: ADWZBTIGCZHWBW-UHFFFAOYSA-N
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Description

  • This compound has the following chemical structure:

    [ (2R,3S,4R,5R)-5- (6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy- ( ( ( (2R,3S,4R,5R)-5- (3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid disodium salt\text{[ (2R,3S,4R,5R)-5- (6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy- ( ( ( (2R,3S,4R,5R)-5- (3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid disodium salt}[ (2R,3S,4R,5R)-5- (6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy- ( ( ( (2R,3S,4R,5R)-5- (3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid disodium salt

    .
  • It is also known by its CAS number: 606-68-8 .
  • The compound consists of a purine base (adenine), a ribose sugar, and phosphate groups.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through chemical reactions involving ribonucleosides and phosphorylation steps.

      Reaction Conditions: Specific conditions depend on the synthetic route chosen.

      Industrial Production: Industrial-scale production methods may involve enzymatic processes or chemical synthesis.

  • Chemical Reactions Analysis

      Types of Reactions: The compound can undergo various reactions, including phosphorylation, hydrolysis, and nucleophilic substitution.

      Common Reagents and Conditions: Phosphorylation often involves phosphoric acid derivatives. Hydrolysis may use enzymes or acidic conditions.

      Major Products: The primary product is the phosphorylated ribonucleoside.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying phosphorylation reactions.

      Biology: Investigated in nucleotide metabolism and RNA-related processes.

      Medicine: Relevant in antiviral drug development due to its similarity to natural nucleotides.

      Industry: Used in the production of nucleotide analogs.

  • Mechanism of Action

    • The compound likely interacts with enzymes involved in nucleotide metabolism.
    • It may affect cellular processes related to RNA synthesis and signaling pathways.
  • Comparison with Similar Compounds

    Remember that this compound plays a crucial role in cellular processes, and its study contributes to our understanding of nucleotide biochemistry

    Properties

    IUPAC Name

    [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADWZBTIGCZHWBW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H27N7O21P4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    813.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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